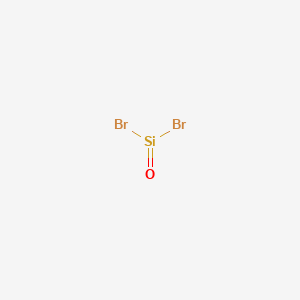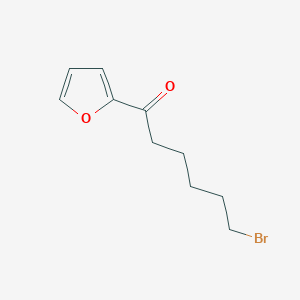
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three 2-chlorophenyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with 2-chlorophenyl groups. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family, lacking the 2-chlorophenyl groups.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms attached to the triazine ring.
1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane: A similar compound with chlorine atoms on the para position of the phenyl groups.
Uniqueness
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane is unique due to the specific positioning of the 2-chlorophenyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other triazine derivatives may not be suitable.
属性
CAS 编号 |
83734-36-5 |
|---|---|
分子式 |
C21H18Cl3N3 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
1,3,5-tris(2-chlorophenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3/c22-16-7-1-4-10-19(16)25-13-26(20-11-5-2-8-17(20)23)15-27(14-25)21-12-6-3-9-18(21)24/h1-12H,13-15H2 |
InChI 键 |
HYEGHLWDSBDKLA-UHFFFAOYSA-N |
规范 SMILES |
C1N(CN(CN1C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)




![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)


![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

